4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a piperidine ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(Trifluoromethoxy)benzenesulfonyl chloride with piperidine derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl piperidine intermediate. This intermediate is then reacted with a pyridine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group and the sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethoxy and sulfonyl groups but lacks the piperidine and pyridine rings.
N-(4-(Trifluoromethoxy)phenyl)piperidine: Contains the trifluoromethoxy and piperidine groups but lacks the sulfonyl and pyridine rings.
Uniqueness
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the combination of its functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-14-3-5-16(6-4-14)27(23,24)22-11-1-2-15(12-22)25-13-7-9-21-10-8-13/h3-10,15H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNVMQFZTYELNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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